methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate
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Description
Methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways are affected
Result of Action
Given the broad range of activities associated with imidazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Biological Activity
Methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics:
- IUPAC Name: Methyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]butanoate
- Molecular Formula: C15H18N4O2S
- Molecular Weight: 318.4 g/mol
- CAS Number: 923185-25-5
Structural Overview:
The compound features an imidazo[2,1-c][1,2,4]triazole moiety linked to a butanoate group via a thioether bond. This unique structure is hypothesized to contribute to its biological activity by interacting with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. Similar compounds have been shown to modulate enzyme activity by binding to active sites or allosteric sites.
- Receptor Interaction: It could interact with various receptors in the body, leading to downstream signaling effects that alter physiological responses.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives of imidazole and triazole structures have shown efficacy against resistant strains of bacteria and fungi .
Anticancer Activity
Some studies have explored the anticancer potential of imidazole derivatives. These compounds have been noted for their ability to induce apoptosis in cancer cells through various pathways such as the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Case Study 1: A derivative of the imidazo[2,1-c][1,2,4]triazole structure demonstrated significant inhibition of tumor growth in xenograft models of breast cancer.
- Case Study 2: A related compound was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus, showing promising results in vitro.
Data Table: Biological Activities
Activity Type | Compound Example | Observed Effect |
---|---|---|
Antimicrobial | Imidazole Derivative | Inhibition of bacterial growth |
Anticancer | Triazole Analog | Induction of apoptosis in cancer cells |
Enzyme Inhibition | Related Thiazole Compound | Reduced enzyme activity |
Properties
IUPAC Name |
methyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-12(13(20)21-2)22-15-17-16-14-18(9-10-19(14)15)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUUERVWGZFRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C2N1CCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.